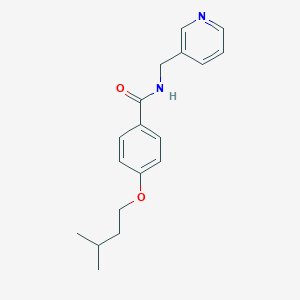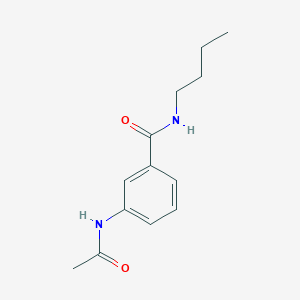![molecular formula C16H16N2O2 B267624 N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of pharmacological activities.
作用機序
The mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A is not fully understood. However, it has been suggested that it acts on various signaling pathways, including the NF-κB and MAPK pathways. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Furthermore, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to modulate the immune system and reduce oxidative stress. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques. However, there are also some limitations to using N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, studies are needed to elucidate the mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A and identify its molecular targets. Overall, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications.
合成法
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A can be synthesized by reacting 2-hydroxyphenylisonicotinamide with isobutylene in the presence of a catalyst. The reaction yields N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A as a yellow crystalline solid with a purity of more than 95%. The synthesis method has been optimized and validated, and the compound has been characterized using various analytical techniques.
科学的研究の応用
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to modulate the immune system and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
製品名 |
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
N-[2-(2-methylprop-2-enoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(2)11-20-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-10H,1,11H2,2H3,(H,18,19) |
InChIキー |
IVVKFXJYSOMZIJ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
正規SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267544.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267545.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)
![2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)
![2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
![4-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267561.png)
![2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267564.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267565.png)